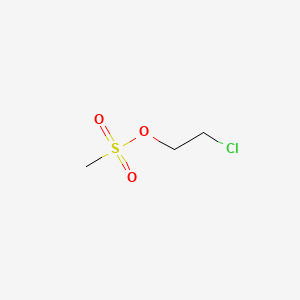

2-Chloroethyl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18016. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYTRQXHORTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189220 | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-58-9 | |

| Record name | Ethanol, 2-chloro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895H18Q125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloroethyl Methanesulfonate

Introduction

This compound (CEMS), also known by its investigational drug name Clomesone (NSC 338947), is a monofunctional alkylating agent with significant potential in antineoplastic therapy.[1][2][3] Structurally, it is the ethyl ester of methanesulfonic acid.[4] Its mechanism of action closely relates to its ability to induce DNA damage, a characteristic it shares with other chloroethylating agents like the chloroethylnitrosoureas (CIEtNUs).[5][6] However, CEMS exhibits a more selective chemistry, which may translate to a more favorable toxicological profile.[2][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by experimental evidence, quantitative data, and detailed methodologies.

Core Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

The primary mechanism of action of this compound is the alkylation of DNA, which ultimately leads to cytotoxicity, particularly in rapidly dividing cancer cells.[5][6] This process can be broken down into a series of key molecular events:

-

Initial DNA Alkylation: CEMS acts as a chloroethylating agent, transferring a 2-chloroethyl group to nucleophilic sites on DNA bases.[5] The primary target for this alkylation is the O6 position of guanine, forming an O6-(2-chloroethyl)guanine monoadduct.[5] It has been observed that CEMS is more specific in its reaction with DNA compared to chloroethylnitrosoureas, with a notable absence of hydroxyethyl products, which are common side reactions of CIEtNUs.[6]

-

Conversion to a Reactive Intermediate: The initial O6-(2-chloroethyl)guanine adduct is unstable and undergoes an intramolecular cyclization. The chlorine atom is displaced by the N1 of the same guanine base, forming a highly reactive 1,O6-ethanoguanine cyclic intermediate.

-

Formation of DNA Interstrand Cross-links: This reactive cyclic intermediate can then react with the N3 position of a cytosine on the opposite DNA strand. This reaction results in the formation of a stable 1-[N3-deoxycytidyl], 2-[N1-deoxyguanosinyl]ethane interstrand cross-link (dG-dC cross-link).[7] These interstrand cross-links are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[8] The formation of these cross-links is a delayed process, typically occurring 6 to 12 hours after the initial exposure to the drug.[5]

-

Induction of Other DNA Lesions: In addition to the critical interstrand cross-links, CEMS also induces other forms of DNA damage, including DNA-protein cross-links and DNA strand breaks.[5][9] DNA-protein cross-links are formed promptly after exposure, while strand breaks are also observed.[5]

The Critical Role of DNA Repair

The cytotoxicity of this compound is heavily dependent on the DNA repair capacity of the target cells, specifically the activity of O6-alkylguanine-DNA alkyltransferase (MGMT).[5][8]

-

MGMT-Deficient (Mer-) Cells: In cells that lack functional MGMT, the initial O6-(2-chloroethyl)guanine adducts cannot be repaired.[5] This allows for their conversion into the cytotoxic interstrand cross-links, rendering these cells highly sensitive to CEMS.[5][9][10]

-

MGMT-Proficient (Mer+) Cells: Cells with functional MGMT can efficiently repair the O6-(2-chloroethyl)guanine monoadducts by transferring the chloroethyl group to a cysteine residue within the MGMT protein itself.[8] This repair process prevents the formation of interstrand cross-links and confers resistance to the cytotoxic effects of CEMS.[5][9]

This differential cytotoxicity forms the basis for the potential therapeutic window of CEMS, as many tumors are deficient in MGMT activity.

Data Presentation

The following tables summarize quantitative data derived from studies on the effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | MGMT Status | Key Characteristics | Cytotoxicity Metric | Value | Reference |

| VA-13 | Mer- | SV40 transformed human embryo | Dose Modification Factor | 5 (compared to IMR-90) | [5] |

| IMR-90 | Mer+ | Normal human embryo | Dose Modification Factor | 1 | [5] |

| BE | Mer- | Human colon carcinoma | Relative Sensitivity | More sensitive than HT-29 | [9][10] |

| HT-29 | Mer+ | Human colon carcinoma | Relative Sensitivity | More resistant than BE | [9][10] |

Table 2: DNA Damage Induced by this compound

| Cell Line | MGMT Status | Type of DNA Damage | Observation | Time Course | Reference |

| VA-13 | Mer- | DNA Interstrand Cross-links | Present | Formed after 6-12 hours | [5] |

| IMR-90 | Mer+ | DNA Interstrand Cross-links | Absent | N/A | [5] |

| VA-13 & IMR-90 | Mer- & Mer+ | DNA-Protein Cross-links | Present in both | Formed promptly | [5] |

| VA-13 & IMR-90 | Mer- & Mer+ | DNA Strand Breaks | Present in both | - | [5] |

| HT-29 | Mer+ | DNA Interstrand Cross-links | Absent (restored with STZ pretreatment) | 12 hours post-treatment | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Alkaline Elution Assay for DNA Cross-linking

Objective: To detect and quantify DNA interstrand and DNA-protein cross-links.

Methodology:

-

Cell Culture and Treatment: Human cell lines (e.g., VA-13 and IMR-90) are cultured in appropriate media. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Radiolabeling of DNA: Prior to treatment, cells are incubated with a radiolabeled DNA precursor, such as [14C]-thymidine, to label the DNA.

-

Cell Lysis: After treatment and any subsequent incubation period to allow for cross-link formation (e.g., 12 hours), cells are harvested and lysed directly on a filter (e.g., a 2 µm pore size polycarbonate filter) using a lysis solution containing sodium dodecyl sulfate and proteinase K.

-

Elution: The DNA is then slowly eluted from the filter using a high pH buffer (e.g., pH 12.1). The rate of elution is inversely proportional to the amount of DNA cross-linking.

-

Quantification: The amount of DNA remaining on the filter and the amount eluted are quantified by liquid scintillation counting of the radioactive label. The cross-linking frequency is calculated based on the difference in elution rates between treated and control cells.

High-Pressure Liquid Chromatography (HPLC) for DNA Adduct Analysis

Objective: To identify and quantify the specific DNA base adducts formed by this compound.

Methodology:

-

DNA Isolation and Treatment: Calf thymus DNA is treated in vitro with this compound at a specific concentration and for a defined period.

-

DNA Hydrolysis: The treated DNA is then hydrolyzed to release the individual purine bases. This can be achieved through acid hydrolysis (e.g., with 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

-

Chromatographic Separation: The resulting DNA hydrolysate is injected into an HPLC system equipped with a reverse-phase column (e.g., a C18 column).

-

Elution Gradient: The modified and unmodified bases are separated using a suitable mobile phase gradient, for example, a gradient of ammonium formate and methanol.

-

Detection and Identification: The eluting bases are detected using a UV detector. The identity of the adducts (e.g., 7-chloroethylguanine) is confirmed by comparing their retention times with those of synthesized standards.[6] Mass spectrometry can be coupled with HPLC for definitive structural identification.[6]

Cell Viability Assay (Colony Formation Assay)

Objective: To determine the cytotoxic effect of this compound on different cell lines.

Methodology:

-

Cell Seeding: A known number of cells (e.g., 500-1000 cells) are seeded into petri dishes or multi-well plates.

-

Drug Treatment: After allowing the cells to attach, they are treated with a range of concentrations of this compound for a defined period (e.g., 2 hours).

-

Colony Formation: The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 10-14 days).

-

Staining and Counting: The resulting colonies are fixed and stained with a dye such as crystal violet. Colonies containing 50 or more cells are counted.

-

Data Analysis: The surviving fraction of cells for each treatment concentration is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group. This data can be used to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell survival by 50%).

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for DNA Alkaline Elution Assay.

References

- 1. Further studies on the toxicity of this compound (NSC-18016, CB-1506) for the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 5. DNA damage and differential cytotoxicity produced in human cells by 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947), a new DNA-chloroethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage and cytotoxicity of 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947) produced in human colon carcinoma cells with or without methylating agent pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroethyl Methanesulfonate (CAS 3570-58-9), an important bifunctional alkylating agent. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents, and is utilized in biochemical research to study cellular processes, including DNA and RNA interactions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-chloroethanol with methanesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

CH₃SO₂Cl + HOCH₂CH₂Cl → CH₃SO₃CH₂CH₂Cl + HCl

Experimental Protocols

General Synthesis Protocol

Materials:

-

Methanesulfonyl chloride

-

2-Chloroethanol

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Magnesium sulfate or Sodium sulfate (for drying)

-

Hydrochloric acid (for washing)

-

Sodium bicarbonate solution (for washing)

-

Brine (for washing)

Procedure:

-

To a stirred solution of 2-chloroethanol and triethylamine in an anhydrous solvent at 0 °C, methanesulfonyl chloride is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry (MS): Mass spectral data can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI), coupled with a mass analyzer.

Characterization Data

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3570-58-9 | [2][3] |

| Molecular Formula | C₃H₇ClO₃S | [1][3] |

| Molecular Weight | 158.60 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 125-126 °C at 9 mmHg | |

| Density | 1.39 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.456 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.2 | Singlet | CH₃-SO₃ |

| ~3.8 | Triplet | -CH₂-Cl |

| ~4.5 | Triplet | -O-CH₂- |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~38 | C H₃-SO₃ |

| ~42 | -C H₂-Cl |

| ~68 | -O-C H₂- |

IR Spectroscopy Data

The NIST Chemistry WebBook provides IR spectral data for this compound.[3][4] Key absorptions are expected for S=O stretching, C-O stretching, and C-Cl stretching.

Mass Spectrometry Data

Experimental mass spectrometry data is not detailed in the search results. However, the exact mass is a key characterization parameter.

| Parameter | Value |

| Exact Mass | 157.98 g/mol |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

Physical and chemical properties of 2-Chloroethyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloroethyl methanesulfonate. The information is intended to support research, development, and application of this potent alkylating agent.

Chemical and Physical Properties

This compound is a versatile chemical compound recognized for its utility in organic synthesis and as a potent alkylating agent. It is particularly valuable in the pharmaceutical industry for the synthesis of biologically active molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO₃S | [1][2][3][4][5][6][7] |

| Molecular Weight | 158.60 g/mol | [3][4][8] |

| CAS Number | 3570-58-9 | [1][2][3][5] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.39 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 125-126 °C at 9 mmHg | [1][2][3] |

| Melting Point | 5 - 7 °C | [1][2] |

| Refractive Index | n20/D 1.456 | [1][2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Specific quantitative data not readily available in public sources. Inferred to be soluble in organic solvents. | |

| Stability | Stable under normal conditions.[9] Specific data on stability under various pH and temperature conditions are not readily available. |

Table 2: Identifiers for this compound

| Identifier Type | Identifier | Reference |

| IUPAC Name | This compound | [4][8] |

| InChI | 1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | [3][4] |

| InChIKey | FMMYTRQXHORTCU-UHFFFAOYSA-N | [3][4] |

| SMILES | CS(=O)(=O)OCCCl | [3][4] |

| EC Number | 222-672-6 | [3] |

| PubChem CID | 19128 | [1][2] |

Chemical Reactivity and Mechanism of Action

This compound is a potent mono-functional alkylating agent. Its primary mechanism of action involves the covalent attachment of an alkyl group to the DNA of cancer cells, which damages the DNA and inhibits cell proliferation.[5][6][10] This action is non-specific to the cell cycle phase.[6]

The key biological target of this compound is the DNA within cancer cells. It acts as a DNA chloroethylating agent.[3][4] The compound has been shown to alkylate the O6 and N7 positions of guanine residues in DNA.[3][4][7] This alkylation can lead to the formation of DNA interstrand cross-links, DNA strand breaks, and DNA-protein cross-links.[3][9][11] The resulting DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[12]

Compared to other chloroethylating agents like chloroethylnitrosoureas (CIEtNUs), this compound is considered more selective in its reaction with DNA, producing fewer side products.[4][13] Its cytotoxic effects are more pronounced in cells deficient in the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase.[3][9]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base like triethylamine.

Materials:

-

Methanesulfonyl chloride

-

2-chloroethanol

-

Triethylamine

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Methylene chloride

-

Cyclohexane

-

Magnesium sulfate

-

Sodium chloride solution (dilute and saturated)

Procedure:

-

A solution of triethylamine in anhydrous acetonitrile is cooled to -30° to -40° C.

-

A solution of methanesulfonyl chloride in anhydrous acetonitrile is added dropwise, maintaining the temperature below -30° C.

-

The mixture is stirred at -30° to -40° C for 1 hour.

-

A solution of 2-chloroethanol in anhydrous acetonitrile is added, and the mixture is stirred for an additional 2 hours at the same temperature.

-

The reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated in vacuo to yield an oil.

-

The residual oil is dissolved in ethyl acetate and washed sequentially with dilute sodium chloride solution and saturated sodium chloride solution.

-

The organic layer is dried with magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting solid is dissolved in methylene chloride and recrystallized by the slow addition of cyclohexane.

-

The mixture is allowed to stand at room temperature and then stored at low temperature (around 5° C) overnight.

-

The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo.

This protocol is adapted from the synthesis of a closely related compound and may require optimization for this compound.

Analytical Methodology

The analysis of this compound, particularly at trace levels as a potential genotoxic impurity, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), often with derivatization.

General GC-MS Protocol for Related Methanesulfonates:

This is a general procedure that would require specific optimization for this compound.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary column suitable for polar compounds (e.g., Rtx-624).

Sample Preparation (Liquid-Liquid Extraction):

-

Dissolve the sample matrix (e.g., drug substance) in an aqueous solution.

-

Extract the aqueous solution with a suitable organic solvent such as dichloromethane (DCM).

-

Vortex the mixture and allow the layers to separate.

-

The organic layer containing the analyte is collected for analysis.

GC-MS Conditions (Example):

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 180 °C.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 150 °C at 15 °C/min, and hold for 4 minutes.

-

Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][8][9] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[9] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[9] |

| Carcinogenicity (Warning) | H351: Suspected of causing cancer[3][4][8] |

Precautionary Statements:

-

Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[9]

-

Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P337 + P313 (If eye irritation persists: Get medical advice/attention).[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9]

Applications in Research and Drug Development

This compound's ability to alkylate DNA makes it a subject of interest in cancer research and as an intermediate in the synthesis of pharmaceuticals.

-

Antineoplastic Agent: It has demonstrated significant antitumor activity against various leukemia, melanoma, and carcinoma cell lines in preclinical studies.[13]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with therapeutic potential.[1][2]

-

Biochemical Research: Used to study DNA damage and repair mechanisms in cells.[1][2][3]

-

Diagnostic Tools: Utilized in the development of diagnostic reagents.[1][2]

References

- 1. DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA damage and differential cytotoxicity produced in human cells by 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947), a new DNA-chloroethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. Ethanol, 2-chloro-, 1-methanesulfonate | C3H7ClO3S | CID 19128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 11. DNA damage and cytotoxicity of 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947) produced in human colon carcinoma cells with or without methylating agent pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloroethyl Methanesulfonate as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methanesulfonate (CEMS), also known as Clomesone, is a monofunctional DNA alkylating agent with significant potential in cancer research and drug development. Belonging to the family of chloroethylating agents, CEMS exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and subsequent cell death. This technical guide provides a comprehensive overview of CEMS, including its mechanism of action, synthesis, and the cellular responses it elicits. Detailed experimental protocols for studying its effects and quantitative data on its activity are presented to facilitate further research and development.

Introduction

DNA alkylating agents have long been a cornerstone of cancer chemotherapy.[1] Their ability to covalently modify DNA disrupts the replication and transcription processes of rapidly dividing cancer cells, ultimately leading to apoptosis.[1] this compound (CEMS) is a chloroethylating agent that has garnered interest due to its specific mechanism of action and potential for increased selectivity compared to other agents in its class, such as the chloroethylnitrosoureas (CIEtNUs).[2] CEMS acts by transferring a 2-chloroethyl group to nucleophilic sites on DNA bases, primarily the O⁶ position of guanine.[2] This initial monofunctional alkylation can then lead to the formation of cytotoxic DNA interstrand cross-links.[2][3] This guide delves into the technical details of CEMS as a DNA alkylating agent, providing researchers with the necessary information to explore its therapeutic potential.

Mechanism of Action

The primary mechanism of action of CEMS involves the alkylation of DNA. This process can be broken down into the following key steps:

-

Formation of a Reactive Intermediate: CEMS is chemically reactive and can directly alkylate DNA.

-

DNA Adduct Formation: The electrophilic 2-chloroethyl group of CEMS reacts with nucleophilic centers in the DNA molecule. The primary target for chloroethylating agents is the O⁶ position of guanine.[2] This results in the formation of an O⁶-(2-chloroethyl)guanine adduct. Other potential sites of alkylation include the N⁷ position of guanine and the N³ position of adenine.

-

Interstrand Cross-link (ICL) Formation: The initial O⁶-(2-chloroethyl)guanine adduct is a precursor to the highly cytotoxic DNA interstrand cross-link.[2][3] The chlorine atom on the ethyl group can be subsequently displaced by a nucleophilic site on the opposite DNA strand, typically the N¹ position of cytosine, forming a stable G-C interstrand cross-link. This process has a delayed onset, typically occurring 6 to 12 hours after initial exposure to the agent.[2]

-

Induction of DNA Damage Response: The formation of DNA adducts and ICLs triggers the cellular DNA Damage Response (DDR) pathway.[4][5] This involves the activation of sensor proteins such as ATM (ataxia–telangiectasia mutated) and ATR (ataxia–telangiectasia and Rad3-related) kinases, which in turn activate downstream effector proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[6][7][8]

-

Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle is arrested, typically at the G2/M phase, to prevent the propagation of damaged DNA.[9][10][11][12] Ultimately, the accumulation of irreparable DNA damage leads to the activation of apoptotic pathways and programmed cell death.[13][14][15]

Selectivity of this compound

CEMS is considered a more selective DNA alkylating agent than chloroethylnitrosoureas (CIEtNUs).[2] This is because the decomposition of CIEtNUs can generate multiple reactive species, leading to a variety of DNA adducts, including hydroxyethylated bases, which may not contribute to the desired cytotoxic effect. In contrast, CEMS primarily produces the desired chloroethyl adducts, leading to a more specific and potentially less toxic profile.[2]

Synthesis of this compound

A reported method for the synthesis of 2-chloroethyl(methylsulfonyl)methanesulfonate involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base. A detailed procedure can be found in the literature.

Quantitative Data

The cytotoxic and DNA damaging effects of CEMS have been evaluated in various cell lines. A key determinant of sensitivity to CEMS is the status of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as methyl guanine methyl transferase (MGMT). Cells deficient in AGT (Mer⁻) are significantly more sensitive to CEMS than cells proficient in AGT (Mer⁺).

| Cell Line | AGT Status | Parameter | Value | Reference |

| VA-13 | Deficient (Mer⁻) | Dose Modification Factor (vs. IMR-90) | 5 | [2] |

| IMR-90 | Proficient (Mer⁺) | Dose Modification Factor (vs. VA-13) | 1 | [2] |

| BE | Deficient (Mer⁻) | Cytotoxicity | More toxic | [16] |

| HT-29 | Proficient (Mer⁺) | Cytotoxicity | Less toxic | [16] |

No specific IC50 values for this compound were found in the reviewed literature. The table presents the available quantitative and qualitative data on its differential cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of CEMS.

DNA Interstrand Cross-linking by Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and interstrand cross-links.

Principle: DNA from treated cells is passed through a filter under denaturing alkaline conditions. The rate of elution of DNA from the filter is proportional to the number of strand breaks. Interstrand cross-links retard the elution of DNA.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat cells with varying concentrations of CEMS for a specified duration (e.g., 2 hours).

-

Wash the cells to remove the drug and incubate in fresh medium for different time points (e.g., 0, 6, 12, 24 hours) to allow for the formation of interstrand cross-links.

-

-

Cell Lysis and DNA Elution:

-

Harvest the cells and resuspend in ice-cold PBS.

-

Load the cell suspension onto a polycarbonate filter (2 µm pore size).

-

Lyse the cells on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0).

-

Wash the filter with a washing solution (e.g., 0.02 M EDTA, pH 10.0).

-

Elute the DNA with an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

-

Quantification and Analysis:

-

Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Plot the fraction of DNA remaining on the filter versus the fraction of eluate collected.

-

A decrease in the elution rate compared to a control treated with an agent that only causes strand breaks (e.g., X-rays) indicates the presence of interstrand cross-links.

-

Cell Viability by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[18]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of CEMS for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[17]

-

-

Absorbance Measurement:

-

Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

-

Data Analysis:

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to form a colony, which is a measure of its reproductive integrity.[23][24][25][26][27]

Principle: Cells are treated with a cytotoxic agent, and then plated at a low density. The number of colonies formed after a period of incubation is a measure of the surviving fraction of cells.

Protocol:

-

Cell Treatment:

-

Treat a suspension of cells with various concentrations of CEMS for a defined period (e.g., 1 hour).

-

-

Cell Plating:

-

After treatment, wash the cells to remove the drug.

-

Count the viable cells (e.g., using trypan blue exclusion).

-

Plate a known number of cells (e.g., 200-1000 cells) into 60 mm culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the CEMS concentration.

-

-

Incubation:

-

Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.[24]

-

-

Colony Staining and Counting:

-

Aspirate the medium and gently wash the plates with PBS.

-

Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.

-

Stain the colonies with a 0.5% crystal violet solution.[24]

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%

-

Surviving Fraction (SF): Number of colonies after treatment / (Number of cells seeded x PE)

-

Plot the surviving fraction on a logarithmic scale against the CEMS concentration on a linear scale to generate a cell survival curve.

-

Visualizations of Cellular Pathways and Workflows

Hypothesized DNA Damage Response Pathway to CEMS

Caption: Hypothesized DNA Damage Response to CEMS.

Experimental Workflow for Assessing CEMS Cytotoxicity

Caption: Workflow for CEMS cytotoxicity assessment.

Logical Relationship in CEMS Mechanism of Action

Caption: Logical flow of CEMS's cellular effects.

Conclusion and Future Directions

This compound is a potent DNA alkylating agent with a distinct mechanism of action that makes it a valuable tool for cancer research. Its ability to induce cytotoxic DNA interstrand cross-links, particularly in AGT-deficient cancer cells, highlights its potential as a therapeutic agent. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to further investigate the properties and applications of CEMS.

Future research should focus on several key areas:

-

Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of CEMS in a wide panel of cancer cell lines with varying AGT status is crucial for understanding its spectrum of activity.

-

In Vivo Efficacy and Toxicology: While some in vivo data exists, further studies in animal models are needed to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of CEMS.[28]

-

Combination Therapies: Investigating the synergistic effects of CEMS with other anticancer agents, such as PARP inhibitors or other DNA repair inhibitors, could lead to more effective treatment strategies.

-

Biomarker Development: Identifying predictive biomarkers beyond AGT status could help in selecting patients who are most likely to respond to CEMS-based therapies.

By addressing these research questions, the full therapeutic potential of this compound as a DNA alkylating agent can be realized.

References

- 1. ATM and ATR, two central players of the DNA damage response, are involved in the induction of systemic acquired resistance by extracellular DNA, but not the plant wound response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death | MDPI [mdpi.com]

- 5. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cell cycle progression through the G2/M phase transition: arrested | SGD [yeastgenome.org]

- 11. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 16. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. atcc.org [atcc.org]

- 19. toxmsdt.com [toxmsdt.com]

- 20. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 28. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Clomesone (NSC 338947): A Technical Guide for Researchers

An In-depth Overview of the DNA Alkylating Agent for Drug Development Professionals

Abstract

Clomesone (NSC 338947), a 2-chloroethyl (methylsulfonyl)methanesulfonate, is a chemotherapeutic agent with demonstrated antitumor activity in preclinical models. Its primary mechanism of action is the alkylation of DNA, leading to the formation of interstrand cross-links and subsequent cytotoxicity, particularly in tumor cells with deficient DNA repair mechanisms. This technical guide provides a comprehensive overview of the fundamental research on Clomesone, including its chemical properties, synthesis, mechanism of action, and preclinical antitumor activity. Detailed experimental protocols and a summary of available quantitative data are presented to support further investigation and drug development efforts. The document also explores the known signaling pathways affected by Clomesone, focusing on the DNA damage response.

Chemical Properties and Synthesis

Clomesone is a synthetic compound with the chemical name 2-chloroethyl (methylsulfonyl)methanesulfonate.

Table 1: Chemical and Physical Properties of Clomesone (NSC 338947)

| Property | Value |

| IUPAC Name | 2-chloroethyl (methylsulfonyl)methanesulfonate |

| Synonyms | Clomesone, NSC 338947 |

| Molecular Formula | C4H9ClO5S2 |

| Molecular Weight | 236.69 g/mol |

| CAS Number | 88343-72-0 |

| Appearance | Solid |

| Melting Point | 60-62 °C |

Synthesis of Clomesone

A one-step synthesis method for Clomesone has been reported.[1] The process involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of triethylamine in anhydrous acetonitrile at low temperatures.

Experimental Protocol: Synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate [1]

-

A solution of triethylamine (133 g, 1.32 mol) in anhydrous acetonitrile (400 ml) is cooled to -30°C to -40°C.

-

A solution of methanesulfonyl chloride (100 g, 0.88 mol) in anhydrous acetonitrile (67 ml) is added dropwise, maintaining the temperature below -30°C.

-

The mixture is stirred at -30°C to -40°C for 1 hour.

-

A solution of 2-chloroethanol (35.4 g) in anhydrous acetonitrile (30 ml) is added, and the mixture is stirred for an additional 2 hours at the same temperature.

-

The reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated in vacuo to an oil.

-

The residual oil is dissolved in ethyl acetate, washed with dilute and saturated sodium chloride solutions, dried over magnesium sulfate, and concentrated in vacuo.

-

The resulting solid is dissolved in methylene chloride, and the product is precipitated by the slow addition of cyclohexane.

-

The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo over phosphorus pentoxide to yield the final product.

Mechanism of Action

Clomesone is a DNA chloroethylating agent. Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with DNA, leading to interstrand cross-links (ICLs).[2]

DNA Alkylation and Interstrand Cross-linking

The chloroethyl moiety of Clomesone is a reactive group that can alkylate nucleophilic sites on DNA bases, with a preference for the O6 position of guanine.[2] This initial alkylation can then undergo a secondary reaction, leading to the formation of a covalent bridge between the two strands of the DNA double helix. These ICLs are highly cytotoxic lesions as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

The sensitivity of cancer cells to Clomesone is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the alkyl adducts from the O6 position of guanine, thereby preventing the formation of ICLs and conferring resistance to the drug. Consequently, tumor cells with low or absent MGMT expression (MGMT-deficient) are more susceptible to the cytotoxic effects of Clomesone.[2]

Signaling Pathways

The primary signaling pathway activated by Clomesone is the DNA Damage Response (DDR) pathway. The formation of DNA adducts and ICLs is a form of genotoxic stress that is recognized by cellular surveillance mechanisms.

DNA Damage Response (DDR) Pathway

Upon detection of DNA lesions induced by Clomesone, sensor proteins such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are activated.[3][4][5] These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate a cellular response that includes:

-

Cell Cycle Arrest: Activation of cell cycle checkpoints, primarily at the G2/M phase, to provide time for DNA repair before the cell enters mitosis.[6][7][8][9][10]

-

DNA Repair: Recruitment of DNA repair proteins to the sites of damage to attempt to remove the lesions.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[11][12][13][14]

Preclinical Antitumor Activity

Clomesone has demonstrated significant antitumor activity in a range of murine tumor models.

In Vivo Efficacy

Studies have shown that Clomesone is effective against various implanted tumors in mice, including:

-

L1210 Leukemia: Significant activity was observed when the tumor was implanted intraperitoneally, subcutaneously, and intracerebrally.[1]

-

P388 Leukemia: [1]

-

B16 Melanoma: [1]

-

Lewis Lung Carcinoma: [1]

-

M5076 Sarcoma: [1]

Importantly, Clomesone has shown activity against P388 leukemia sublines that are resistant to other chemotherapeutic agents such as cyclophosphamide, L-phenylalanine mustard, and cis-diamminedichloroplatinum(II).[1] However, it was not active against a P388 subline resistant to N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU).[1]

Quantitative Data

Pharmacokinetics

Preclinical studies have indicated that the in vivo efficacy of Clomesone can be limited by its pharmacokinetic properties, with challenges in achieving and maintaining effective concentrations at the tumor site.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Clomesone are crucial for reproducibility and further research.

In Vivo Antitumor Activity in Murine Models

A general protocol for assessing the antitumor activity of Clomesone in mice with implanted tumors is as follows:

-

Tumor Implantation: Tumor cells (e.g., L1210 leukemia) are implanted into mice via the desired route (intraperitoneal, subcutaneous, or intracerebral).

-

Treatment Administration: Clomesone is administered to the mice at various doses and schedules. The route of administration can also be varied (e.g., intraperitoneal, intravenous).

-

Monitoring: Mice are monitored for tumor growth, body weight changes (as an indicator of toxicity), and survival time.

-

Efficacy Evaluation: The antitumor efficacy is typically evaluated by measuring the increase in lifespan of treated mice compared to a control group, or by measuring the reduction in tumor size for solid tumors.

DNA Interstrand Cross-linking Assay (Alkaline Elution)

The formation of DNA interstrand cross-links by Clomesone can be measured using the alkaline elution technique.

-

Cell Treatment: Cancer cells are treated with various concentrations of Clomesone for a specified period.

-

Cell Lysis: Cells are lysed on a filter under denaturing alkaline conditions.

-

DNA Elution: The DNA is eluted from the filter with an alkaline buffer. The rate of elution is inversely proportional to the number of DNA cross-links.

-

Quantification: The amount of DNA in the eluate and on the filter is quantified using a fluorescent dye, allowing for the calculation of the cross-linking frequency.

Conclusion and Future Directions

Clomesone is a potent DNA alkylating agent with a well-defined mechanism of action. Its efficacy against various tumor models, including those resistant to other chemotherapies, makes it a compound of continued interest. However, the lack of publicly available, detailed quantitative data on its cytotoxicity (IC50 values) and a more in-depth understanding of its impact on a broader range of cancer-related signaling pathways represent significant knowledge gaps. Future research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of Clomesone against a comprehensive panel of cancer cell lines with known MGMT status.

-

In-depth Signaling Pathway Analysis: Investigating the effects of Clomesone on key cancer signaling pathways beyond the DNA damage response to identify potential synergistic therapeutic combinations.

-

Pharmacokinetic Optimization: Exploring drug delivery strategies to improve the pharmacokinetic profile of Clomesone and enhance its tumor-targeting capabilities.

-

Glucocorticoid Receptor Interaction: While initial inquiries suggested a potential interaction with the glucocorticoid receptor, current evidence does not support this as a primary mechanism of action. Further binding studies could definitively confirm or rule out this possibility.

Addressing these research areas will be critical in fully elucidating the therapeutic potential of Clomesone and guiding its future development as a cancer therapeutic.

References

- 1. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA damage and differential cytotoxicity produced in human cells by 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947), a new DNA-chloroethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle arrest is not senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest is not yet senescence, which is not just cell cycle arrest: terminology for TOR-driven aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis in colon cancer cells by cyclooxygenase-2 inhibitor NS398 through a cytochrome c-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Chloroethyl Methanesulfonate: Structural Analogues and Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroethyl methanesulfonate and its structural analogues and derivatives as potential anticancer agents. The document delves into their synthesis, mechanism of action, structure-activity relationships, and the cellular pathways they impact. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a monofunctional alkylating agent that has been investigated for its cytotoxic properties. Its chemical structure consists of a reactive 2-chloroethyl group attached to a methanesulfonate leaving group. This combination allows the molecule to transfer the 2-chloroethyl group to nucleophilic sites in cellular macromolecules, most notably DNA. This covalent modification of DNA is the primary mechanism behind its cytotoxic effects. The simplicity of its structure and its defined mechanism of action make it an attractive scaffold for the development of novel anticancer therapeutics.

Core Structural Features and Analogues

The core structure of this compound offers several points for modification to develop structural analogues and derivatives with potentially enhanced efficacy, selectivity, and pharmacological properties. Key modifications can be made to the chloroethyl group, the sulfonate moiety, and by introducing additional functional groups.

A significant analogue of this compound is 2-chloroethyl(methylsulfonyl)methanesulfonate , also known as clomesone (NSC 338947) . Clomesone is a bifunctional alkylating agent that has demonstrated significant antitumor activity in various cancer models.[1][2] Its structure incorporates a second sulfonyl group, which is thought to enhance its alkylating efficiency.

Other classes of related compounds include:

-

2-Haloethyl Alkanesulfonates and Arenesulfonates: Modifications of the leaving group from methanesulfonate to other alkanesulfonates or arenesulfonates can modulate the reactivity of the compound.

-

N-(2-Chloroethyl)-N-nitrosoureas: This class of compounds, while structurally distinct, shares the 2-chloroethyl moiety responsible for DNA alkylation. They are a well-established class of anticancer drugs.[3][4][5]

-

Nitrogen Mustards: These compounds feature a bis(2-chloroethyl)amine core and are among the earliest and most widely used alkylating agents in cancer chemotherapy.[6]

The exploration of these analogues helps in understanding the structure-activity relationships that govern the cytotoxicity of these compounds. The bis(2-chloroethyl) functionality, present in many nitrogen mustards and nitrosoureas, is often considered essential for potent cytotoxic activity, as it allows for the formation of DNA interstrand crosslinks.[6]

Synthesis and Characterization

The synthesis of this compound and its analogues generally involves the reaction of a suitable alcohol with a sulfonyl chloride in the presence of a base.

General Synthesis of 2-Haloethyl Alkanesulfonates

A general method for the synthesis of 2-haloethyl alkanesulfonates involves the reaction of a 2-haloethanol with an alkanesulfonyl chloride in an inert solvent using a tertiary amine as a base to neutralize the generated hydrochloric acid.

Synthesis of 2-Chloroethyl(methylsulfonyl)methanesulfonate (Clomesone)

A detailed experimental protocol for the synthesis of clomesone is provided in the Experimental Protocols section. The synthesis involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of triethylamine.

Mechanism of Action

The primary mechanism of action of this compound and its analogues is the alkylation of DNA.[7] These electrophilic compounds react with nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine being the most common targets.[8]

The alkylation of DNA can lead to several cytotoxic consequences:

-

DNA Strand Breaks: The formation of DNA adducts can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent strand breakage.

-

DNA Interstrand Crosslinks: Bifunctional agents, such as those containing a bis(2-chloroethyl) group, can react with two different DNA strands, forming a covalent linkage that prevents DNA replication and transcription.[9]

-

Inhibition of DNA Repair: The presence of DNA adducts can interfere with the function of DNA repair enzymes.

-

Induction of Apoptosis: The accumulation of DNA damage can trigger programmed cell death, or apoptosis.[10][11]

The cytotoxic effects of these agents are often more pronounced in cancer cells that have deficiencies in their DNA repair pathways.

Quantitative Data and Structure-Activity Relationships

The cytotoxic activity of this compound and its derivatives is typically evaluated in vitro against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Table 1: Cytotoxicity of Selected Alkylating Agents

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (1a) | A549 (Lung) | 38 ± 1 | [3] |

| 1,1'-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a) | A549 (Lung) | 41 ± 5 | [3] |

| 1,1'-(1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (1a) | MCF-7 (Breast) | > 100 | [3] |

| 1,1'-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a) | MCF-7 (Breast) | > 100 | [3] |

Structure-Activity Relationship (SAR) Insights:

-

Reactivity of the Alkylating Group: The electronic properties of the substituents on the sulfonate or other carrier molecules can influence the reactivity of the 2-chloroethyl group.[12]

-

Bifunctionality: Bifunctional agents capable of forming DNA interstrand crosslinks are generally more cytotoxic than their monofunctional counterparts.[6]

-

Lipophilicity: The ability of the compound to cross cell membranes and reach its intracellular target is influenced by its lipophilicity.

Signaling Pathways and Cellular Responses

The DNA damage induced by this compound and its analogues triggers a complex network of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR)

The cell's DNA damage response (DDR) machinery recognizes the DNA adducts and initiates signaling cascades to arrest the cell cycle and allow for DNA repair. Key proteins in this pathway include ATM and ATR kinases.

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage can lead to the activation of the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins like Bax and Puma. The formation of DNA double-strand breaks from unrepaired crosslinks is a potent trigger for the mitochondrial damage pathway, leading to the activation of caspases.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound analogues.

Synthesis of 2-Chloroethyl(methylsulfonyl)methanesulfonate (Clomesone)

Materials:

-

Methanesulfonyl chloride

-

2-Chloroethanol

-

Triethylamine

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Methylene chloride

-

Cyclohexane

-

Magnesium sulfate

-

Sodium chloride solution (dilute and saturated)

-

Phosphorus pentoxide

Procedure:

-

A solution of triethylamine (1.32 mol) in anhydrous acetonitrile (400 ml) is cooled to -30° to -40°C.

-

A solution of methanesulfonyl chloride (0.88 mol) in anhydrous acetonitrile (67 ml) is added dropwise, maintaining the temperature below -30°C.

-

The mixture is stirred at -30° to -40°C for 1 hour.

-

A solution of 2-chloroethanol (0.88 mol) in anhydrous acetonitrile (30 ml) is added.

-

The resulting mixture is stirred for 2 hours at -30° to -40°C.

-

The mixture is filtered to remove triethylamine hydrochloride.

-

The solid is washed with ethyl acetate, and the washings are combined with the filtrate.

-

The organic solution is concentrated in vacuo to an oil.

-

The residual oil is dissolved in ethyl acetate (1200 ml) and washed with dilute and then saturated sodium chloride solutions.

-

The organic layer is dried with magnesium sulfate, filtered, and concentrated in vacuo.

-

The residual solid is dissolved in methylene chloride (450 ml), filtered, and slowly diluted with cyclohexane (450 ml).

-

The mixture is allowed to stand at room temperature for about an hour and then stored at approximately 5°C overnight.

-

The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo over phosphorus pentoxide.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound analogue)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for a specified time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its structural analogues represent a promising class of DNA alkylating agents with potential for development as anticancer drugs. Their straightforward synthesis, well-defined mechanism of action, and the ability to modulate their activity through structural modifications make them attractive candidates for further investigation. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and development of these compounds for cancer therapy. Further research should focus on the development of analogues with enhanced tumor selectivity and reduced toxicity to normal tissues.

References

- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 2. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 4. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. escholarship.org [escholarship.org]

- 8. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 10. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of 2-Chloroethyl Methanesulfonate in Aqueous Solutions: A Technical Guide

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific quantitative stability data for 2-Chloroethyl methanesulfonate (CEMS) in aqueous solutions. Therefore, this technical guide has been constructed based on the general principles of stability for methanesulfonate esters, established analytical methodologies for related compounds, and regulatory guidelines for forced degradation studies. The experimental protocols, data tables, and degradation pathways presented herein are illustrative and intended to guide researchers in designing and executing a stability study for CEMS.

Introduction

This compound (CEMS) is a chemical compound containing both a reactive chloroethyl group and a methanesulfonate ester. These functional groups suggest potential susceptibility to hydrolysis in aqueous environments, a critical consideration in drug development and chemical research where its stability can impact efficacy, safety, and shelf-life. Understanding the degradation kinetics and pathways of CEMS is essential for defining appropriate storage conditions, formulation development, and assessing its environmental fate.

This technical guide provides a framework for evaluating the in vitro stability of CEMS in aqueous solutions. It outlines recommended experimental protocols for a forced degradation study, suggests appropriate analytical techniques for monitoring its degradation, and presents a postulated degradation pathway based on the chemical nature of the molecule.

General Stability Profile of Methanesulfonate Esters

Methanesulfonate esters are known to undergo hydrolysis, and the rate of this degradation can be influenced by several factors, primarily pH and temperature. Generally, the hydrolysis of sulfonate esters can be subject to acid or base catalysis. The presence of water is crucial for the hydrolytic degradation pathway. For some related compounds, such as methyl, ethyl, and isopropyl methanesulfonate, the rate of hydrolysis has been found to be significant and can be a faster degradation pathway than alcoholysis in the presence of water.

Proposed Experimental Protocol for a Forced Degradation Study of this compound

A forced degradation study, as outlined in the ICH Q1A(R2) guidelines, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1]

Materials and Reagents

-

This compound (CEMS) reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate or other suitable buffers

-

Methanol (HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

pH meter

-

Thermostatically controlled water bath or oven

-

Photostability chamber

-

Volumetric flasks and pipettes

Preparation of Stock and Sample Solutions

A stock solution of CEMS should be prepared in an appropriate solvent, such as acetonitrile or a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL). Working solutions for the degradation studies are then prepared by diluting the stock solution with the respective stressor solutions.

Stress Conditions

The following conditions are proposed to induce degradation of CEMS. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

-

Acidic Hydrolysis:

-

Solution: 0.1 M HCl

-

Temperature: 60°C

-

Time points: 0, 2, 4, 8, 12, 24 hours

-

-

Basic Hydrolysis:

-

Solution: 0.1 M NaOH

-

Temperature: Room Temperature (25°C) and 60°C

-

Time points: 0, 1, 2, 4, 8, 12 hours

-

-

Oxidative Degradation:

-

Solution: 3% H₂O₂

-

Temperature: Room Temperature (25°C)

-

Time points: 0, 2, 4, 8, 12, 24 hours

-

-

Thermal Degradation:

-

Solution: CEMS in HPLC-grade water

-

Temperature: 80°C

-

Time points: 0, 24, 48, 72, 96 hours

-

-

Photolytic Degradation:

-

Solution: CEMS in HPLC-grade water

-

Exposure: Treat the solution in a photostability chamber according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

At each time point, an aliquot of the sample should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

Proposed Analytical Method

A stability-indicating HPLC method should be developed and validated to separate CEMS from its degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan of CEMS) or MS for peak identification.

-

Injection Volume: 10 µL

Data Presentation

The results of the stability study should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound (CEMS)

| Stress Condition | Time (hours) | % CEMS Remaining | % Individual Impurity | % Total Impurities | Mass Balance (%) |

| 0.1 M HCl at 60°C | 0 | 100 | - | - | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 12 | |||||